Lipophilicity Tuning: n-Propyl Chain Delivers an Intermediate LogP (2.23) Distinct from Both the Shorter Ethyl and the Branched Isopropyl Analogs
The target compound exhibits a computed XLogP3 of 2.23 (measured LogP 2.23 from vendor data), positioning it between the more polar 3-(azepan-2-yl)-1,2,4-oxadiazole (lacking a 5-alkyl substituent; estimated LogP lower) and the more lipophilic ethyl analog (QSPR-estimated LogP ~3.22) as well as the isopropyl analog (expected LogP ~2.5–3.5) [1]. This intermediate LogP value is considered within the optimal range for CNS drug-like properties (typically LogP 1–3), offering a balance of membrane permeability and aqueous solubility that is not achievable with the shorter or branched-chain analogs [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.23 (computed); LogP = 2.2268 (vendor-reported) |
| Comparator Or Baseline | 3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole: LogP ~3.22 (QSPR); 3-(azepan-2-yl)-5-isopropyl-1,2,4-oxadiazole: LogP ~2.5–3.5 (expected); 3-(azepan-2-yl)-1,2,4-oxadiazole: LogP lower (unsubstituted at C5) |
| Quantified Difference | ΔLogP ≈ −1.0 vs. ethyl analog; target LogP is closer to the CNS drug-like optimum |
| Conditions | Computed by XLogP3 (PubChem) and QSPR models; vendor-reported shake-flask LogP on Leyan.com |
Why This Matters
For medicinal chemistry programs targeting intracellular or CNS targets, an intermediate LogP of ~2.2 predicts adequate passive permeability while maintaining sufficient aqueous solubility to avoid precipitation in assay media—a balance that analogs with higher or lower LogP may fail to achieve.
- [1] PubChem CID 102551512: XLogP3 = 2.23. Leyan.com: LogP 2.2268. Table 1, PMC: QSPR LogP = 3.22 for 3-(azepan-2-yl)-5-ethyl-1,2,4-oxadiazole. View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 2001, 46, 3–26. CNS drug-like space: LogP 1–3. View Source
